5-(Difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Overview
Description
5-(Difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H2F5NO3 and its molecular weight is 231.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing trifluoromethyl groups often play crucial roles in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Trifluoromethyl-containing compounds often undergo trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to be starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Result of Action
The introduction of difluoromethyl and monofluoromethyl groups into organic molecules often brings about many beneficial effects to the target molecules .
Action Environment
The environment can significantly impact the effectiveness of trifluoromethyl-containing compounds .
Biochemical Analysis
Biochemical Properties
5-(Difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes . Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby modulating cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, which play pivotal roles in cell growth, differentiation, and apoptosis . Furthermore, this compound can alter gene expression patterns by interacting with transcription factors and epigenetic regulators, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, this compound can activate or repress gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of temporal effects in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects on cellular function and metabolism. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For instance, it has been shown to affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, influencing its localization and accumulation within cells . Additionally, binding proteins can facilitate the distribution of this compound to specific cellular compartments, affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The precise subcellular localization of this compound is essential for understanding its biochemical and pharmacological effects.
Properties
IUPAC Name |
5-(difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5NO3/c7-4(8)2-1(5(13)14)3(12-15-2)6(9,10)11/h4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZYVKPIMYRKID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(ON=C1C(F)(F)F)C(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.